2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride 2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354960-70-5
VCID: VC17651587
InChI: InChI=1S/C5H9NO.ClH/c1-2-3-6-4-5-7;/h1,6-7H,3-5H2;1H
SMILES:
Molecular Formula: C5H10ClNO
Molecular Weight: 135.59 g/mol

2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride

CAS No.: 1354960-70-5

Cat. No.: VC17651587

Molecular Formula: C5H10ClNO

Molecular Weight: 135.59 g/mol

* For research use only. Not for human or veterinary use.

2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride - 1354960-70-5

Specification

CAS No. 1354960-70-5
Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
IUPAC Name 2-(prop-2-ynylamino)ethanol;hydrochloride
Standard InChI InChI=1S/C5H9NO.ClH/c1-2-3-6-4-5-7;/h1,6-7H,3-5H2;1H
Standard InChI Key MQUOCZHRMSVMEL-UHFFFAOYSA-N
Canonical SMILES C#CCNCCO.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride (CAS 1354960-70-5) is a hydrochloride salt of the primary amine 2-(prop-2-yn-1-ylamino)ethanol. Its IUPAC name, 2-(prop-2-ynylamino)ethanol hydrochloride, reflects the propargylamine moiety bonded to ethanolamine, with a hydrochloride counterion . The molecular formula C₅H₁₀ClNO corresponds to a monoisotopic mass of 135.0451 Da and an exact mass of 135.0450916 Da .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₅H₁₀ClNO
Molecular Weight135.59 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors2
Rotatable Bonds3

Structural Elucidation

The compound features a propargyl group (-C≡C-CH₂-) attached to the amino group of ethanolamine, with the hydrochloride salt stabilizing the amine. The 2D structure (Fig. 1) reveals a linear alkyne chain, while 3D conformer models highlight steric interactions between the propargyl and ethanolamine groups .

Fig. 1: 2D Structure of 2-(Prop-2-yn-1-ylamino)ethan-1-ol Hydrochloride
Chemical Structure

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via nucleophilic substitution between propargylamine and 2-chloroethanol, followed by hydrochloride salt formation . Alternative methods adapt N-propargylation strategies using propargyl bromide and ethanolamine under basic conditions .

Example Protocol:

  • Propargylamine Derivatization: React propargylamine (1.2 equiv.) with 2-chloroethanol (1 equiv.) in dry THF at 0°C for 3 hours .

  • Salt Formation: Treat the crude product with HCl gas in diethyl ether to precipitate the hydrochloride salt .

  • Purification: Isolate via silica gel chromatography (CH₂Cl₂:MeOH 95:5) to yield a white crystalline solid (62–81% yield) .

Scalability and Optimization

Industrial-scale production employs phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields . Recent advances utilize flow chemistry to minimize byproducts like DCU (dicyclohexylurea) in coupling reactions .

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.37–7.29 (m, 5H, aromatic), 5.99 (q, J = 6.6 Hz, 1H), 4.30 (dd, 2H), 2.46 (t, 1H) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 169.25 (C=O), 78.60 (C≡C), 66.40 (CH₂O) .

  • HRMS (APCI+): m/z 143.0706 [M+H⁺], calc. 143.0703 .

Solubility and Stability

The compound exhibits high solubility in polar solvents (water, ethanol) due to its ionic nature but is hygroscopic, requiring anhydrous storage . Thermal gravimetric analysis (TGA) shows decomposition above 200°C, with optimal stability at pH 4–6 .

Applications in Chemical Research

Click Chemistry

The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages for polymer and bioconjugate synthesis . For example, it serves as a precursor for functionalized acetates in enzymatic kinetic resolutions .

Pharmaceutical Intermediates

As a chiral building block, it aids in synthesizing β-adrenergic receptor agonists and antifungal agents. Its ethanolamine backbone mimics natural neurotransmitters, facilitating drug design .

Future Directions

Research priorities include:

  • Developing enantioselective syntheses using lipases or transaminases .

  • Exploring metal-organic frameworks (MOFs) for catalytic applications.

  • Investigating neuropharmacological activity via in vitro receptor assays.

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